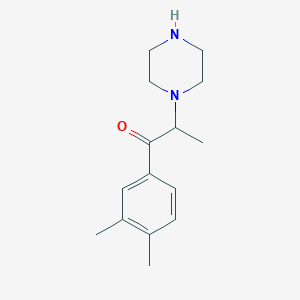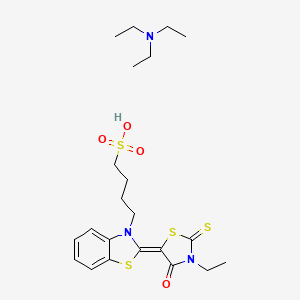
Einecs 298-767-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 298-767-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981
Métodos De Preparación
The preparation methods for Einecs 298-767-1 would typically involve synthetic routes and reaction conditions specific to the chemical structure of the compound. Industrial production methods would also be tailored to optimize yield and purity. Unfortunately, detailed synthetic routes and industrial production methods for this compound were not found in the search results. Generally, such methods would include:
Synthetic Routes: These could involve multi-step organic synthesis, starting from readily available precursors and using various reagents and catalysts to achieve the desired chemical transformations.
Reaction Conditions: Conditions such as temperature, pressure, solvent, and pH would be optimized to ensure the highest efficiency and selectivity of the reactions.
Industrial Production: Large-scale production might involve continuous flow reactors, batch reactors, and other industrial equipment to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Einecs 298-767-1, like many chemical substances, would undergo various types of chemical reactions. These could include:
Oxidation: Reactions where the compound gains oxygen or loses hydrogen.
Reduction: Reactions where the compound gains hydrogen or loses oxygen.
Substitution: Reactions where one functional group in the compound is replaced by another.
Common Reagents and Conditions: These would depend on the specific reactions but could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Major Products: The products formed would depend on the specific reactions and conditions used.
Aplicaciones Científicas De Investigación
Einecs 298-767-1 could have a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be investigated for its pharmacological properties or used in drug development.
Industry: Applications in manufacturing processes, materials science, or as a component in various industrial products.
Mecanismo De Acción
The mechanism of action for Einecs 298-767-1 would depend on its chemical structure and the specific biological or chemical context in which it is used. Generally, the mechanism of action involves:
Molecular Targets: The specific molecules or structures within a biological system that the compound interacts with.
Pathways Involved: The biochemical or signaling pathways that are affected by the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Einecs 298-767-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. The comparison would focus on:
Chemical Properties: Differences in reactivity, stability, and other chemical properties.
Biological Activity: Variations in biological effects and mechanisms of action.
Applications: Differences in scientific research and industrial applications.
Unfortunately, specific details about similar compounds and their comparisons were not found in the search results.
Conclusion
This compound is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances. While detailed information about its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is limited, it is clear that such compounds play a crucial role in various fields of science and industry.
Propiedades
Número CAS |
93838-96-1 |
|---|---|
Fórmula molecular |
C22H33N3O4S4 |
Peso molecular |
531.8 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;4-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C16H18N2O4S4.C6H15N/c1-2-17-14(19)13(25-16(17)23)15-18(9-5-6-10-26(20,21)22)11-7-3-4-8-12(11)24-15;1-4-7(5-2)6-3/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21,22);4-6H2,1-3H3/b15-13+; |
Clave InChI |
YTJRMLXNXNTYJL-GVYCEHEKSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CCCCS(=O)(=O)O)/SC1=S.CCN(CC)CC |
SMILES canónico |
CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CCCCS(=O)(=O)O)SC1=S.CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
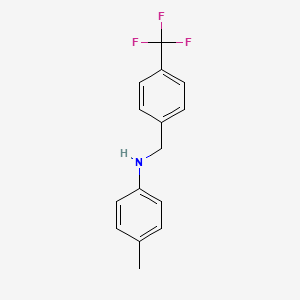
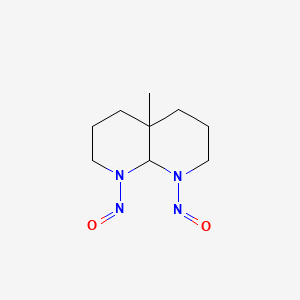

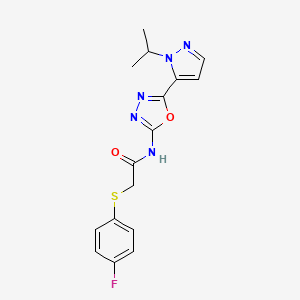
![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)
![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
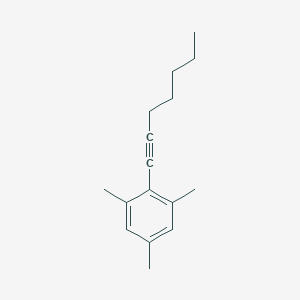
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)

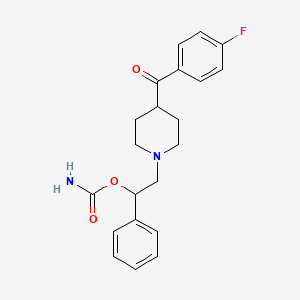
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
